molecular formula C16H15NO3 B14012008 4-Nitro-1,4-diphenylbutan-1-one CAS No. 92963-42-3

4-Nitro-1,4-diphenylbutan-1-one

Cat. No.: B14012008
CAS No.: 92963-42-3
M. Wt: 269.29 g/mol
InChI Key: SRJCUIVBNYNOCA-UHFFFAOYSA-N
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Description

4-Nitro-1,4-diphenylbutan-1-one is an organic compound with the molecular formula C16H15NO3 It is characterized by the presence of a nitro group (-NO2) and two phenyl groups attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-1,4-diphenylbutan-1-one can be synthesized through a sequential Michael addition/retro-Claisen condensation reaction. This method involves the reaction of 1,3-diarylpropan-1,3-diones with nitrostyrenes under mild, transition-metal-free conditions. The reaction typically uses DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst and ethanol as a reagent and solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the described synthetic route provides a scalable and efficient method for its production. The use of mild conditions and readily available reagents makes this method suitable for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1,4-diphenylbutan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

    Reduction: 4-Amino-1,4-diphenylbutan-1-one.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

4-Nitro-1,4-diphenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-1,4-diphenylbutan-1-one involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The phenyl groups allow for interactions with aromatic residues in proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 4-Nitro-1,4-diphenylbutan-1-one is unique due to its specific structural arrangement, which allows for distinct chemical reactivity and potential applications. Its combination of a nitro group and two phenyl groups provides a versatile platform for further chemical modifications and applications in diverse fields.

Properties

IUPAC Name

4-nitro-1,4-diphenylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(14-9-5-2-6-10-14)12-11-15(17(19)20)13-7-3-1-4-8-13/h1-10,15H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJCUIVBNYNOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291420
Record name 4-nitro-1,4-diphenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92963-42-3
Record name NSC75323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitro-1,4-diphenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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